
Tpl2-Kinase-Inhibitor
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TC-S 7006 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: Wird in der Forschung zur Immunzellfunktion und Zytokinproduktion eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen und bestimmten Krebsarten, insbesondere akuter myeloischer Leukämie, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Kinasewege abzielen
Wirkmechanismus
TC-S 7006 übt seine Wirkung aus, indem es selektiv die Tpl2 (Cot; MAP3K8)-Kinase hemmt. Diese Hemmung blockiert die nachgeschalteten Signalwege, die zur Produktion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha führen. Die Selektivität der Verbindung für Tpl2 gegenüber anderen Kinasen wie MEK, p38, Src, MK2, Proteinkinase C und epidermalem Wachstumsfaktorrezeptor sorgt für eine gezielte Wirkung mit minimalen Off-Target-Effekten .
Wirkmechanismus
Target of Action
The primary target of the Tpl2 Kinase Inhibitor is the Tumor Progression Locus 2 (Tpl2) , also known as MAP3K8 . Tpl2 is a mitogen-activated protein kinase kinase kinase (MAP3K) and the primary regulator of ERK-mediated gene transcription downstream of multiple proinflammatory stimuli . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .
Mode of Action
Tpl2 Kinase Inhibitor interacts with its target by inhibiting the Tpl2 kinase . This inhibition selectively blocks LPS and TNFα-stimulated phosphorylation of Tpl2, MEK, and ERK, with little to no inhibition of phosphorylated p38, JNK, or p65 observed . The inhibitor acts on both the production of and response to TNFα and IL-1β, thereby suppressing proinflammatory signaling .
Biochemical Pathways
The Tpl2 Kinase Inhibitor affects the MEK-ERK inflammatory signaling pathway . Tpl2 phosphorylates the MAPK kinases MEK1 and MEK2 (MEK1/2), which, in turn, activates the MAPKs extracellular signal–regulated kinase 1 (ERK1) and ERK2 (ERK1/2) . By inhibiting Tpl2, the inhibitor suppresses this pathway and reduces the production and secretion of proinflammatory cytokines .
Result of Action
The inhibition of Tpl2 results in the suppression of inflammatory responses. Specifically, the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes are inhibited . This leads to a reduction in uncontrolled immune cell activation and inflammation, which is associated with multiple chronic inflammatory and autoimmune diseases .
Biochemische Analyse
Biochemical Properties
The Tpl2 Kinase Inhibitor interacts with several enzymes and proteins. It displays significant selectivity over other related kinases . It inhibits the TPL2 kinase with an IC50 = 50 nM . The Tpl2 Kinase Inhibitor is known to inhibit LPS-induced TNF-α production both from primary human monocytes and in whole blood .
Cellular Effects
The Tpl2 Kinase Inhibitor has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The effects of the Tpl2 Kinase Inhibitor change over time in laboratory settings. It has been shown to inhibit LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK . Both the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation in primary human monocytes was similarly inhibited with the Tpl2 Kinase Inhibitor .
Dosage Effects in Animal Models
The effects of the Tpl2 Kinase Inhibitor vary with different dosages in animal models. Lewis rats were dosed orally with 3, 10, 30, or 100 mg/kg doses of the Tpl2 Kinase Inhibitor . The Tpl2 Kinase Inhibitor selectively inhibited LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK .
Metabolic Pathways
The Tpl2 Kinase Inhibitor is involved in various metabolic pathways. It is a central signaling node in the inflammatory response of peripheral immune cells . It regulates the expression of several proinflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8 .
Transport and Distribution
The Tpl2 Kinase Inhibitor is transported and distributed within cells and tissues. It is known to increase the nuclear TNFα mRNA level, while decreasing that in the cytoplasm .
Subcellular Localization
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TC-S 7006 umfasst mehrere Schritte, beginnend mit der Herstellung der Naphthyridin-Kernstruktur. Die wichtigsten Schritte sind:
Bildung des Naphthyridin-Kerns: Dies wird typischerweise durch eine Reihe von Cyclisierungsreaktionen erreicht, die geeignete Vorläuferstoffe verwenden.
Einführung der Aminogruppen: Die Aminogruppen werden durch nucleophile Substitutionsreaktionen eingeführt.
Anlagerung der Pyridinylmethylgruppe: Dieser Schritt beinhaltet die Verwendung von Pyridinderivaten unter spezifischen Reaktionsbedingungen, um eine selektive Anlagerung zu gewährleisten.
Endgültige Modifikationen:
Industrielle Produktionsverfahren
Die industrielle Produktion von TC-S 7006 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft Hochdurchsatztechniken und strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TC-S 7006 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Amino- und Nitrilgruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind halogenierte Verbindungen und Nucleophile. Die Bedingungen beinhalten typischerweise die Verwendung polarer aprotischer Lösungsmittel und kontrollierter Temperaturen.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit unterschiedlichen funktionellen Gruppen ergeben, die an den Naphthyridin-Kern gebunden sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SB 202190: Ein selektiver Inhibitor der p38-MAP-Kinase.
PD 98059: Ein Inhibitor von MEK1.
U 0126: Ein selektiver Inhibitor von MEK1 und MEK2.
Einzigartigkeit von TC-S 7006
TC-S 7006 zeichnet sich durch seine hohe Selektivität für die Tpl2-Kinase und seine Fähigkeit aus, die Produktion von Tumornekrosefaktor-alpha zu hemmen, ohne andere Kinasen signifikant zu beeinflussen. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf entzündliche Pfade und Krebs konzentriert .
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEUKWOOQOHUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429555 | |
| Record name | Tpl2 Kinase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871307-18-5 | |
| Record name | Tpl2 Kinase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


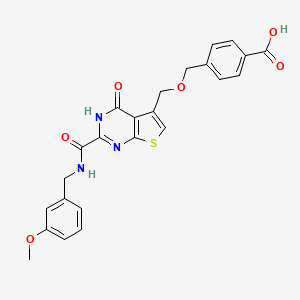
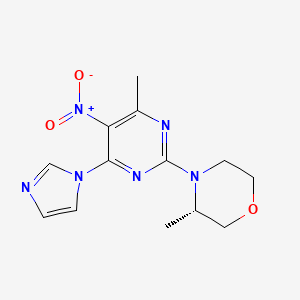
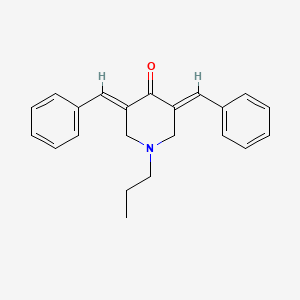
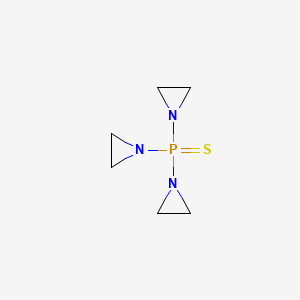
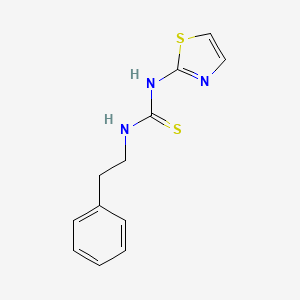


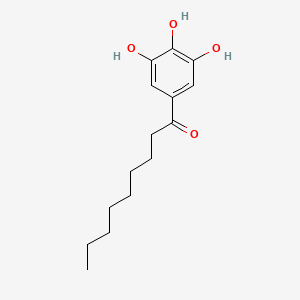

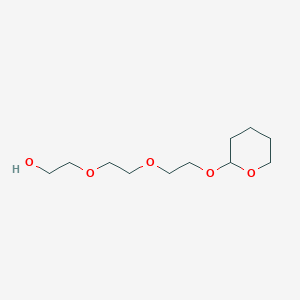

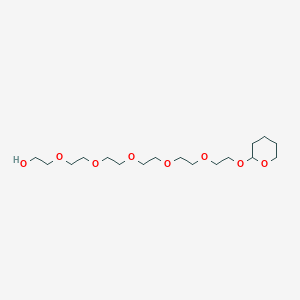
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)

